Pyroglutamyl-histidyl-prolyl-beta-alaninamide
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Overview
Description
Pyroglutamyl-histidyl-prolyl-beta-alaninamide is a synthetic oligopeptide structurally related to thyrotropin-releasing hormone (TRH). This compound has been investigated for its effects on pituitary thyroid function and serum prolactin levels
Preparation Methods
The synthesis of pyroglutamyl-histidyl-prolyl-beta-alaninamide involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
Pyroglutamyl-histidyl-prolyl-beta-alaninamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pyroglutamyl-histidyl-prolyl-beta-alaninamide has been extensively studied for its scientific research applications. In medicine, it has been investigated for its effects on pituitary thyroid function and serum prolactin levels . It has also been explored as an anti-depressant agent . In biology, this compound has been used to study the regulation of cyclic AMP levels in non-tumorigenic colonic epithelial cells .
Mechanism of Action
The mechanism of action of pyroglutamyl-histidyl-prolyl-beta-alaninamide involves its interaction with specific receptors in the body. It is known to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland . This compound acts as a ligand for the thyrotropin-releasing hormone receptor, leading to the activation of downstream signaling pathways that regulate hormone release .
Comparison with Similar Compounds
Pyroglutamyl-histidyl-prolyl-beta-alaninamide is structurally related to thyrotropin-releasing hormone (TRH) and other TRH analogs. Similar compounds include triptorelin, which is an agonist analogue of gonadotropin-releasing hormone (GnRH) . Triptorelin comprises pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues joined in sequence . The uniqueness of this compound lies in its specific sequence and its effects on TSH and prolactin release .
Properties
CAS No. |
55536-95-3 |
---|---|
Molecular Formula |
C19H27N7O5 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[(3-amino-3-oxopropyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H27N7O5/c20-15(27)5-6-22-18(30)14-2-1-7-26(14)19(31)13(8-11-9-21-10-23-11)25-17(29)12-3-4-16(28)24-12/h9-14H,1-8H2,(H2,20,27)(H,22,30)(H,24,28)(H,25,29)/t11?,12-,13-,14-/m0/s1 |
InChI Key |
VDIHZVSUBVGORU-LNIMBWABSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2C=NC=N2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3)C(=O)NCCC(=O)N |
Origin of Product |
United States |
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